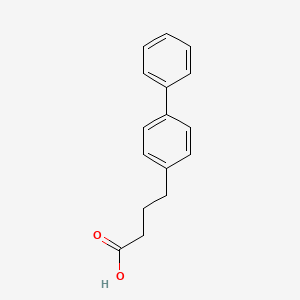

4-(4-Biphenylyl)butyric acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with butyric acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and butyric acid moieties.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Análisis De Reacciones Químicas

Reductive Functionalization

The carboxylic acid group undergoes reduction to form alcohols or aldehydes under specific conditions:

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters, enhancing solubility for biological studies:

| Esterification | Conditions | Product | Application |

|---|---|---|---|

| 4-BPBA + Methanol | Acid catalysis (H₂SO₄ or HCl) | Methyl 4-(4-biphenylyl)butanoate | LC-HRMS quantification |

Oxidation and Substitution

The biphenyl moiety participates in electrophilic aromatic substitution (EAS), while the carboxylic acid can be oxidized:

Industrial-Scale Modifications

Large-scale production employs optimized catalytic processes:

- Continuous Flow Reactors : Improve yield and purity via controlled reaction parameters .

- Purification Methods : Recrystallization (MeOH or benzene) and column chromatography ensure >95% purity .

Stability and Environmental Factors

Aplicaciones Científicas De Investigación

4-(4-Biphenylyl)butyric acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-(4-Biphenylyl)butyric acid involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to interact with hydrophobic regions of proteins, potentially inhibiting their function. Additionally, the carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

4-Phenylbutyric acid: Similar structure but lacks the biphenyl group.

4-(4-Nitrophenyl)butyric acid: Contains a nitro group instead of a biphenyl group.

4-(4-Methoxyphenyl)butyric acid: Contains a methoxy group instead of a biphenyl group.

Uniqueness: 4-(4-Biphenylyl)butyric acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, making it a valuable compound for research and industrial applications.

Actividad Biológica

4-(4-Biphenylyl)butyric acid (BPBA) is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Target and Mode of Action

The primary target of BPBA is the Endoplasmic Reticulum (ER) . It functions as a chemical chaperone , facilitating the proper folding of proteins and alleviating ER stress. BPBA binds to exposed hydrophobic segments of unfolded proteins, assisting in their correct conformation and preventing aggregation, which is critical in conditions like neurodegenerative diseases.

Biochemical Pathways

BPBA's interaction with the ER impacts the ER stress pathway . By promoting protein folding, it reduces the accumulation of misfolded proteins, which can trigger inflammatory responses. This property suggests a role in mitigating conditions characterized by ER stress, such as Alzheimer's disease and certain cancers .

Pharmacokinetics

BPBA exhibits high gastrointestinal absorption and can cross the blood-brain barrier , making it effective for central nervous system applications. Its pharmacokinetic profile indicates that it can reach therapeutic concentrations in brain tissues, which is crucial for treating neurodegenerative disorders.

Anti-inflammatory Properties

Research has demonstrated that BPBA possesses significant anti-inflammatory effects. In animal models, it has been shown to reduce edema in response to inflammatory stimuli, such as carrageenan-induced paw edema in rats. This suggests potential use as an anti-inflammatory agent in clinical settings .

Neuroprotective Effects

In vitro studies indicate that BPBA can enhance protein synthesis in astrocytic models of Alzheimer's disease and reduce ER stress markers in melanoma cell lines. These findings support its potential as a neuroprotective agent, particularly in neurodegenerative diseases where protein misfolding is prevalent .

Case Studies

- Neurodegenerative Disease Models : In studies involving astrocytes derived from Alzheimer's patients, BPBA treatment resulted in improved protein synthesis and reduced levels of ER stress markers (ATF4 and ATF6), indicating its efficacy in restoring cellular function under stress conditions .

- Inflammation Models : BPBA was tested for its anti-exudative properties against kaolin-induced edema in rats, demonstrating significant reductions compared to control groups treated with standard anti-inflammatory drugs like phenylbutazone .

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 272.35 g/mol |

| Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier Penetration | Yes |

| Primary Biological Activities | Anti-inflammatory, neuroprotective |

Research Applications

BPBA's unique structural features make it valuable for various scientific applications:

- Chemistry : Utilized as a building block in organic synthesis.

- Biology : Investigated for its anti-inflammatory and anticancer properties.

- Medicine : Explored for drug development targeting specific molecular pathways.

- Industry : Employed in producing specialty chemicals with unique properties.

Q & A

Basic Research Questions

Q. What are the key safety considerations when handling 4-(4-Biphenylyl)butyric acid in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .

- Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust or aerosols (GHS H335) .

- Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong acids/oxidizers) .

- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers synthesize this compound, and what are common yield optimization strategies?

Methodological Answer:

- Synthetic Routes : One method involves hydrazine hydrate and potassium hydroxide in diethylene glycol at 120°C, achieving ~98% yield via controlled reflux and pH monitoring .

- Optimization : Adjust reaction time and temperature to minimize side products. Purification via recrystallization (using ethanol/water mixtures) improves purity .

- Alternative Methods : Catalytic hydrogenation of nitro derivatives (e.g., 4-(4-Nitrophenyl)butyric acid) using palladium on carbon can also yield the compound .

Advanced Research Questions

Q. How can researchers design analogs of this compound for enhanced biological activity?

Methodological Answer:

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the biphenyl moiety to alter electronic properties and improve receptor binding .

- Functional Group Replacement : Replace the carboxylic acid with ester or amide groups to enhance membrane permeability, followed by in vitro screening for activity (e.g., anti-inflammatory or lipid-lowering effects) .

- SAR Analysis : Use computational tools (e.g., molecular docking) to predict interactions with target proteins (e.g., HDACs) and validate via IC50 assays .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Spectroscopy :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₆O₂) .

Q. How can conflicting toxicological data for this compound be resolved in preclinical studies?

Methodological Answer:

- In Vitro Assays : Conduct MTT assays on human cell lines (e.g., HepG2) to evaluate acute cytotoxicity (IC50 values) .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 4-Phenylbutyric acid) to infer toxicity thresholds .

- Metabolic Profiling : Use LC-MS to identify metabolites and assess bioactivation pathways that may contribute to toxicity .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Effects : The compound is stable at neutral pH but degrades under strong acidic (pH < 2) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for long-term storage .

- Temperature : Avoid heating above 50°C to prevent decarboxylation. For high-temperature experiments, use inert atmospheres (N₂/Ar) .

- Light Sensitivity : Store in amber vials to prevent photodegradation, especially in DMSO or methanol solutions .

Propiedades

IUPAC Name |

4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFAQQLHYUBFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456672 | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-60-9 | |

| Record name | [1,1′-Biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.